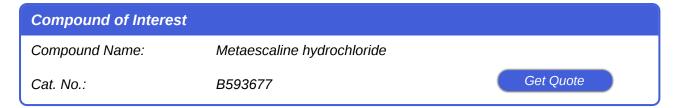


Potential Therapeutic Applications of Metaescaline Hydrochloride: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Metaescaline (ME), or 3-ethoxy-4,5-dimethoxyphenethylamine, is a lesser-known psychedelic compound belonging to the phenethylamine class.[1] As a structural analog of the classic psychedelic mescaline, where the 3-methoxy group is replaced by an ethoxy group, metaescaline presents a unique subject for psychopharmacological investigation.[1][2] First synthesized and documented by Alexander Shulgin, its effects are reported to be similar in potency and duration to mescaline.[1] This technical guide aims to provide a comprehensive overview of the current, albeit limited, knowledge surrounding **Metaescaline hydrochloride**. It will delve into its chemical and pharmacological properties, presumed mechanism of action, and potential therapeutic applications, drawing inferences from the more extensively studied parent compound, mescaline. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related compounds.

Chemical and Physical Properties

Metaescaline hydrochloride is the salt form of the freebase, which enhances its stability and solubility for research purposes. The fundamental chemical and physical properties are summarized in the table below.



Property	Value	Source
IUPAC Name	2-(3-ethoxy-4,5- dimethoxyphenyl)ethanamine; hydrochloride	[3]
Molecular Formula	C12H20CINO3	[3]
Molecular Weight	261.74 g/mol	[3]
CAS Number	90132-32-4	[4]
Appearance	Crystalline solid	[4]
Purity	≥98% (typical for research grade)	[4]
Solubility	Information not widely available, but expected to be soluble in water and polar organic solvents.	

Pharmacological Profile

The primary source of information on the human pharmacology of metaescaline comes from the seminal work of Alexander and Ann Shulgin in their book PiHKAL (Phenethylamines I Have Known and Loved).



Parameter	Description	Source
Dosage Range	200 - 350 mg (orally)	[1]
Duration of Effects	8 - 12 hours	[1]
Onset of Action	0.5 - 1.5 hours (described as slow)	[1]
Qualitative Effects	Brightening of colors, mild to significant closed-eye visuals, auditory enhancement, associative thinking, introspection, euphoria, relaxation, and a feeling of connectedness.[1][2]	[1][2]

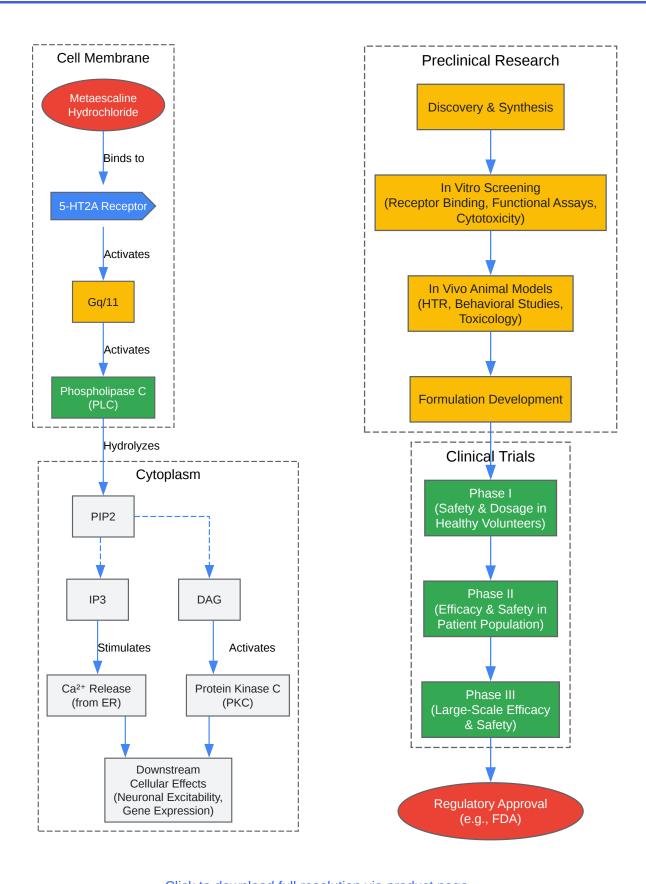
Mechanism of Action

While specific in-vitro studies on metaescaline are scarce, its mechanism of action is presumed to be analogous to that of mescaline and other classic psychedelic phenethylamines.[5][6][7] The primary molecular target is believed to be the serotonin 5-HT2A receptor, where it acts as an agonist or partial agonist.[8][9][10]

Activation of the 5-HT2A receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. This is thought to primarily involve the Gq/11 signaling pathway, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[11][12] These second messengers lead to an increase in intracellular calcium and activation of protein kinase C (PKC), ultimately modulating neuronal excitability and gene expression in cortical neurons.[11][13]

Recent research also highlights the role of β -arrestin2 recruitment in 5-HT2A receptor signaling, which can lead to receptor desensitization and internalization, as well as initiating distinct signaling pathways from G-protein coupling.[11][12] The specific "biased agonism" of metaescaline, i.e., its preference for activating the Gq pathway versus the β -arrestin pathway, is unknown but would be a critical factor in its detailed pharmacological profile.





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